

# Application Notes and Protocols for NAP (Davunetide) in Schizophrenia Research Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

These application notes provide a comprehensive overview of the use of NAP (davunetide), an eight-amino-acid peptide (NAPVSIPQ), in preclinical and clinical research models of schizophrenia. Initially, it is presumed that the query "25N-N1-Nap" contains a typographical error and refers to the well-documented neuroprotective peptide NAP, also known as davunetide. This document details its mechanism of action, summarizes key quantitative findings, and provides detailed protocols for its application in schizophrenia-related research.

NAP is a fragment of the activity-dependent neuroprotective protein (ADNP) and has been investigated for its therapeutic potential in neurodegenerative and neuropsychiatric disorders, with a particular focus on mitigating cognitive deficits associated with schizophrenia.[1][2] Its primary mechanism of action is believed to be the enhancement of microtubule stability and the promotion of synaptic plasticity, both of which are implicated in the pathophysiology of schizophrenia.[1][3][4]

### **Mechanism of Action**

NAP's neuroprotective and cognitive-enhancing effects are attributed to its interaction with the neuronal cytoskeleton, specifically microtubules. Microtubule dysfunction has been linked to schizophrenia, and NAP appears to address this pathology through several mechanisms:



- Microtubule Stabilization: NAP enhances the interaction between the microtubule-associated protein Tau and tubulin, promoting microtubule assembly and stability.[5] This is crucial for maintaining neuronal structure, axonal transport, and synaptic integrity. In preclinical models, NAP has been shown to protect microtubules from disruption.[6]
- Synaptic Plasticity and Neuroprotection: NAP has been shown to promote dendritic spine
  formation, which is essential for synaptic plasticity.[5] Dysregulated synaptic plasticity is a
  key feature in the pathophysiology of schizophrenia.[3][7] Furthermore, NAP is thought to
  exert neuroprotective effects through the activation of pro-survival signaling pathways,
  including the PI-3K/Akt and MAPK/MEK1 pathways.[6]
- Gene Regulation: As a fragment of ADNP, a protein involved in chromatin remodeling, NAP may also influence the expression of genes crucial for brain development and neuronal function.[6][8]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from a notable Phase IIa clinical trial of davunetide in patients with schizophrenia.

Table 1: Clinical Trial Demographics and Dosing

| Parameter               | Details                                                                                       |  |
|-------------------------|-----------------------------------------------------------------------------------------------|--|
| Study Design            | 12-week, multicenter, double-blind, parallel-<br>group, randomized clinical trial             |  |
| Participant Population  | 63 outpatients with schizophrenia                                                             |  |
| Treatment Arms          | Davunetide 5 mg/day (intranasal) 2.  Davunetide 30 mg/day (intranasal) 3. Placebo             |  |
| Primary Outcome Measure | MATRICS Consensus Cognitive Battery (MCCB)                                                    |  |
| Secondary Outcome       | UCSD Performance-based Skills Assessment (UPSA), Schizophrenia Cognition Rating Scale (SCoRS) |  |



Source: Javitt et al., 2012[9][10]

Table 2: Efficacy of Davunetide on Cognitive and Functional Measures

| Outcome Measure             | Davunetide 5 mg<br>vs. Placebo (Effect<br>Size, d) | Davunetide 30 mg<br>vs. Placebo (Effect<br>Size, d) | Statistical<br>Significance (p-<br>value) |
|-----------------------------|----------------------------------------------------|-----------------------------------------------------|-------------------------------------------|
| MCCB Composite Score Change | 0.34                                               | 0.21                                                | p = 0.45 (not<br>significant)             |
| UPSA Total Score<br>Change  | 0.74                                               | 0.48                                                | p = 0.048 (significant)                   |
| SCoRS Total Score<br>Change | Not significant                                    | Not significant                                     | Not reported                              |

Source: Javitt et al., 2012[9][10]

Table 3: Exploratory Neuroimaging (1H-MRS) Findings in a Sub-study

| Metabolite Ratio (in DLPFC) | High-Dose Davunetide (30 mg) vs. Placebo | Statistical Significance (p-value) |
|-----------------------------|------------------------------------------|------------------------------------|
| NAA/Cr Change               | Trend towards an 8.0% increase           | p = 0.072                          |
| Choline/Cr Change           | 7.9% increase                            | p = 0.040                          |

Source: Jarskog et al., 2013[11]

## **Experimental Protocols**

The following are detailed methodologies for key experiments involving NAP (davunetide) in schizophrenia research models.

## Protocol 1: Preclinical Evaluation of NAP in a Microtubule-Deficient Mouse Model of Schizophrenia



This protocol is based on studies using the Stable Tubule-Only Polypeptide (STOP)-deficient mouse model, which exhibits schizophrenia-like behaviors.[1][2]

#### 1. Animal Model:

- Use heterozygous STOP-deficient mice (STOP+/-) and wild-type littermates as controls.
- House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

#### 2. NAP (Davunetide) Administration:

- Prepare a solution of NAP in sterile saline.
- Administer NAP intranasally daily for a period of at least 4 weeks. A typical dose is 1  $\mu$ g in 10  $\mu$ l of saline.
- Administer an equivalent volume of saline to the control and placebo groups.

#### 3. Behavioral Assays:

- Locomotor Activity: Assess hyperactivity, a common phenotype in this model, using an openfield test. Record total distance traveled, time spent in the center versus the periphery, and rearing frequency.
- Cognitive Function: Evaluate visual memory using the novel object recognition test.
   Acclimatize mice to the testing arena, then expose them to two identical objects. After a retention interval, replace one object with a novel one and measure the time spent exploring the novel versus the familiar object.

#### 4. Data Analysis:

 Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare behavioral outcomes between the different treatment groups (wild-type + saline, STOP+/- + saline, STOP+/- + NAP).

## Protocol 2: Clinical Investigation of Davunetide for Cognitive Impairment in Schizophrenia

This protocol is a generalized representation of the Phase IIa clinical trial design.[9][12]

#### 1. Study Population:



- Recruit clinically stable outpatients with a confirmed diagnosis of schizophrenia.
- Establish baseline cognitive and functional performance using standardized assessment tools.

#### 2. Treatment Regimen:

- Randomize participants into three arms:
- Davunetide 5 mg/day (administered as a single intranasal spray).
- Davunetide 30 mg/day (administered as two intranasal sprays of 15 mg each).
- Placebo (administered as an identical intranasal spray).
- The treatment duration is 12 weeks.
- Participants should continue their standard antipsychotic medication throughout the trial.

#### 3. Outcome Assessments:

- Primary Endpoint: Measure the change in the composite score of the MATRICS Consensus Cognitive Battery (MCCB) from baseline to week 12.
- Secondary Endpoints:
- Assess the change in the UCSD Performance-based Skills Assessment (UPSA) total score.
- Evaluate changes in the Schizophrenia Cognition Rating Scale (SCoRS).
- Exploratory Measures (Optional):
- Conduct proton magnetic resonance spectroscopy (¹H-MRS) of the dorsolateral prefrontal cortex (DLPFC) at baseline and at week 12 to measure changes in N-acetylaspartate (NAA)/Creatine (Cr) and Choline/Cr ratios.

#### 4. Data Analysis:

- Use mixed-model repeated measures (MMRM) analysis to compare the change from baseline in outcome measures between the davunetide and placebo groups.
- Calculate effect sizes (Cohen's d) to determine the magnitude of the treatment effect.

# Visualizations Signaling Pathways





Click to download full resolution via product page

Caption: Proposed signaling pathway of NAP (davunetide).

## **Experimental Workflow**







Click to download full resolution via product page

Caption: Workflow for preclinical and clinical research of NAP.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Methodological & Application





- 1. Microtubules, schizophrenia and cognitive behavior: preclinical development of davunetide (NAP) as a peptide-drug candidate PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAP (davunetide) enhances cognitive behavior in the STOP heterozygous mouse--a microtubule-deficient model of schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synaptic plasticity in schizophrenia pathophysiology PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Microtubule-Associated Protein 2 Immunoreactivity Linked to Dendritic Spine Loss in Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Mapping the Consequences of Impaired Synaptic Plasticity in Schizophrenia through Development: An Integrative Model for Diverse Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzforum.org [alzforum.org]
- 9. Effect of the neuroprotective peptide davunetide (AL-108) on cognition and functional capacity in schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 11. Effects of davunetide on N-acetylaspartate and choline in dorsolateral prefrontal cortex in patients with schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase IIa Clinical Data Confirms Potential of Allon Therapeutics, Inc.'s Davunetide as a Treatment for Cognitive Impairment in Schizophrenia Patients BioSpace [biospace.com]
- To cite this document: BenchChem. [Application Notes and Protocols for NAP (Davunetide) in Schizophrenia Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617167#application-of-25n-n1-nap-in-schizophrenia-research-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com